3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol
Description
3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol is an organic compound that belongs to the class of alcohols. This compound features a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a piperazine ring substituted with a naphthalen-2-ylsulfonyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Properties
IUPAC Name |
3-methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-15(2)19(22)14-20-9-11-21(12-10-20)25(23,24)18-8-7-16-5-3-4-6-17(16)13-18/h3-8,13,15,19,22H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJOMROLFAOCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Sulfonylation: The piperazine intermediate is then reacted with naphthalen-2-sulfonyl chloride in the presence of a base such as triethylamine to introduce the naphthalen-2-ylsulfonyl group.
Alkylation: The sulfonylated piperazine is subsequently alkylated with 3-methyl-2-butanone under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine ring may also interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(4-benzenesulfonylpiperazin-1-yl)butan-2-ol: Similar structure but with a benzenesulfonyl group instead of a naphthalen-2-ylsulfonyl group.
3-Methyl-1-(4-toluenesulfonylpiperazin-1-yl)butan-2-ol: Contains a toluenesulfonyl group, differing in the aromatic substitution pattern.
Uniqueness
The presence of the naphthalen-2-ylsulfonyl group in 3-Methyl-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)butan-2-ol imparts unique steric and electronic properties, potentially enhancing its interaction with specific biological targets compared to similar compounds with different sulfonyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
